4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

Catalog No.
S1902493
CAS No.
212555-28-7
M.F
C20H26N2O4S2
M. Wt
422.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylami...

CAS Number

212555-28-7

Product Name

4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

IUPAC Name

4-methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

Molecular Formula

C20H26N2O4S2

Molecular Weight

422.6 g/mol

InChI

InChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3/t19-,20-/m0/s1

InChI Key

FIAAGQKYVFEMGC-PMACEKPBSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2NS(=O)(=O)C3=CC=C(C=C3)C

Description

The exact mass of the compound 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide is a complex organic compound characterized by its sulfonamide functional group, which is integral to its biological activity. The molecular formula of this compound is C20H26N2O4S2C_{20}H_{26}N_{2}O_{4}S_{2}, and it has a molecular weight of approximately 422.56 g/mol. The compound features a cyclohexyl group substituted with a sulfonylamino moiety, making it structurally unique among sulfonamides. Its melting point ranges from 170 to 173 ºC, indicating solid-state stability at room temperature .

SKI-II acts as a potent inhibitor of sphingosine kinase, an enzyme crucial for the production of sphingosine-1-phosphate (S1P) in cells []. S1P is a signaling molecule involved in various cellular processes, including cell growth, survival, and migration. By inhibiting sphingosine kinase, SKI-II disrupts S1P production, leading to the suppression of these processes in cancer cells and potentially promoting cell death (apoptosis) [].

  • The presence of sulfonamide groups suggests potential allergic reactions in some individuals.
  • As with many anti-cancer agents, SKI-II might have cytotoxic (cell-killing) effects and should be handled with care in a research setting.

The chemical behavior of 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide can be primarily attributed to the presence of the sulfonamide group, which can participate in various nucleophilic substitution reactions. These reactions often involve the replacement of the sulfonamide nitrogen with other nucleophiles, leading to the formation of new compounds. Additionally, this compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts .

The biological activity of 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide is largely associated with its potential as an inhibitor of specific enzymes and pathways in cellular processes. Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. This compound may exhibit similar activities, potentially acting as an antimicrobial agent or modulating other biological pathways due to its structural characteristics .

The synthesis of 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes:

  • Formation of Cyclohexylamine Derivative: The cyclohexane ring is functionalized to introduce the amine group.
  • Sulfonylation: The introduction of the sulfonyl group occurs via reaction with a sulfonyl chloride or an equivalent reagent.
  • Methylation: The methyl groups are added to appropriate positions on the aromatic rings through electrophilic aromatic substitution or similar methods.

These steps may require careful control of reaction conditions such as temperature and pH to ensure high yields and purity .

This compound has potential applications in medicinal chemistry, particularly in the development of new antibiotics or inhibitors targeting specific enzymes involved in disease processes. Its unique structure may allow it to interact with biological targets differently than traditional sulfonamides, potentially leading to novel therapeutic agents .

Interaction studies involving 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide focus on its binding affinity and inhibitory effects on various biological targets. These studies often utilize techniques such as:

  • Enzyme Inhibition Assays: To evaluate its effectiveness against specific enzymes.
  • Molecular Docking Studies: To predict how well the compound binds to target proteins.
  • Cell Culture Experiments: To assess its biological effects in living cells.

These studies help elucidate the mechanism of action and potential therapeutic uses of the compound .

Several compounds share structural similarities with 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide. Below are some examples:

Compound NameMolecular FormulaKey Features
4-Methyl-N-(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamideC20H26N2O4S2C_{20}H_{26}N_{2}O_{4}S_{2}Enantiomeric variant with potentially different biological activity
4-Methyl-N-(p-toluenesulfonyl)anilineC13H17NC_{13}H_{17}NSimpler structure lacking cyclohexane ring
N,N-Dimethyl-p-toluenesulfonamideC11H15NC_{11}H_{15}NContains dimethylamine instead of cyclohexane

Uniqueness

The uniqueness of 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide lies in its combination of a cyclohexane ring with a sulfonamide group and multiple methyl substitutions on aromatic rings. This configuration may result in distinct pharmacological properties compared to other similar compounds .

Sulfonamides emerged as pivotal compounds in medicinal and synthetic chemistry following the 1932 discovery of Prontosil, the first systemic antibacterial agent. These molecules, characterized by the sulfonamide functional group (−SO~2~NH−), revolutionized chemotherapy by demonstrating selective toxicity against pathogenic bacteria through competitive inhibition of dihydropteroate synthase. The structural simplicity of sulfanilamide (4-aminobenzenesulfonamide) enabled extensive derivatization, yielding compounds with diverse pharmacological profiles, including diuretics, anticonvulsants, and antidiabetic agents.

Cyclohexyl-substituted sulfonamides, such as 4-methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide, represent a modern evolution of this scaffold. Their development builds upon early synthetic strategies involving sulfonyl chloride-amine reactions, with contemporary applications focusing on stereochemical precision to optimize target engagement.

Significance of Stereochemical Configuration in Cyclohexyl-Substituted Sulfonamides

The (1S,2S) stereochemical configuration in this compound critically influences its three-dimensional topology and intermolecular interactions. Studies on analogous thiazine sulfonamides demonstrate that nitrogen and sulfur stereogenicity within the −NH−SO~2− motif governs supramolecular assembly and diastereomerization pathways. For instance, X-ray crystallography of N-cyclohexyl sulfonamides reveals chair conformations with dihedral angles between aromatic and cyclohexyl planes ranging from 50.13° to 59.92°, directly affecting packing efficiency and solubility.

Table 1: Structural Parameters of Selected Cyclohexyl Sulfonamides

CompoundDihedral Angle (°)Cyclohexyl ConformationReference
N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide59.92(6)Chair
N-Cyclohexyl-N-propylbenzenesulfonamide50.13(9)Chair
Title Compound (Theoretical)~54° (predicted)Chair-

The enantiomeric purity of such derivatives proves essential for biological activity, as demonstrated in palladium-catalyzed N-glycosylations where β-selectivity exceeding 95% was achieved through stereochemical control.

DataPropertyValueSystematic IUPAC Name4-methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamideCAS Registry Number212555-28-7Molecular FormulaC₂₀H₂₆N₂O₄S₂Molecular Weight (g/mol)422.56Linear Formula(CH₃C₆H₄SO₂NH)₂C₆H₁₀Alternative NamesN,N'-(1S,2S)-1,2-Cyclohexanediylbis[4-methylbenzenesulfonamide]; (1S,2S)-(-)-N,N-DI-P-TOSYL-1,2-CYCLOHEXANEDIAMINEMDL NumberMFCD01863518

Molecular Formula and Stereochemical Descriptors

The molecular formula C₂₀H₂₆N₂O₄S₂ indicates the compound contains twenty carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, four oxygen atoms, and two sulfur atoms, resulting in a molecular weight of 422.56 g/mol [1] [2] [4]. The linear formula representation (CH₃C₆H₄SO₂NH)₂C₆H₁₀ emphasizes the structural organization with two identical 4-methylbenzenesulfonamide units connected through a cyclohexane bridge [4].

The stereochemical descriptors are particularly significant for this compound. The (1S,2S) configuration indicates that both chiral centers on the cyclohexane ring have the S absolute configuration according to the Cahn-Ingold-Prelog system [1] [2]. This results in a trans-diaxial arrangement of the two sulfonamide substituents on the cyclohexane ring.

The compound exhibits optical activity with a specific rotation of [α]²²/D −3°, measured at a concentration of 2.33 g/100 mL in pyridine solvent [1] [4]. This negative optical rotation is characteristic of the (1S,2S) enantiomer and distinguishes it from the corresponding (1R,2R) enantiomer, which would exhibit a positive optical rotation.

The stereochemical purity is typically reported as ≥99% enantiomeric excess, indicating high enantioselectivity in the synthesis or resolution process [6]. This high optical purity is essential for applications requiring stereochemical control, particularly in asymmetric catalysis and chiral ligand chemistry.

Stereochemical Descriptors
FeatureDescription
Absolute Configuration(1S,2S) configuration at cyclohexane carbon atoms
Stereochemical Centers2 defined stereocenters
Chirality CentersC1 and C2 of the cyclohexane ring
Stereochemical NotationS,S-trans configuration
Conformational PreferenceChair conformation of cyclohexane ring
Optical Purity≥99% enantiomeric excess
Optical Activity[α]²²/D −3°, c = 2.33 in pyridine

SMILES Notation and InChI Key Representation

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is: Cc1ccc(cc1)S(=O)(=O)N[C@H]2CCCC[C@@H]2NS(=O)(=O)c3ccc(C)cc3 [4] [5]. This notation encodes the complete molecular structure, including stereochemical information through the use of @H designations for the chiral centers.

The SMILES string begins with the first 4-methylbenzene ring (Cc1ccc(cc1)), followed by the sulfonyl group S(=O)(=O), and then the nitrogen connection to the first chiral carbon [C@H]2. The cyclohexane ring is represented by the sequence CCCC, leading to the second chiral carbon [C@@H]2, which connects to the second sulfonamide group. The notation concludes with the second 4-methylbenzene ring c3ccc(C)cc3.

The InChI (International Chemical Identifier) representation provides a standardized, unique identifier: InChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3/t19-,20-/m0/s1 [4] [5].

The InChI string is organized in layers: the molecular formula layer (C20H26N2O4S2), the connectivity layer describing atom connections, and the stereochemical layer (/t19-,20-/m0/s1) which specifies the absolute configuration of the chiral centers.

The corresponding InChIKey is FIAAGLKYVFEMGC-PMACEKPBSA-N [4] [5]. This 27-character hashed representation consists of three parts separated by hyphens: the first 14 characters encode the molecular connectivity, the next 8 characters encode stereochemical and other structural information, and the final character indicates the protonation state.

Molecular Representation Data
Representation TypeValue
SMILES NotationCc1ccc(cc1)S(=O)(=O)N[C@H]2CCCC[C@@H]2NS(=O)(=O)c3ccc(C)cc3
InChIInChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3/t19-,20-/m0/s1
InChIKeyFIAAGLKYVFEMGC-PMACEKPBSA-N

Physical and Chemical Properties

The compound exhibits well-defined physical properties that are important for handling and application purposes. The melting point ranges from 170-173°C, indicating good thermal stability under normal conditions [1] [2] [4]. The predicted boiling point is 591.4±60.0°C, though this value represents a computational estimate rather than experimental data [1].

The predicted density is 1.33±0.1 g/cm³, suggesting the compound is denser than water [1]. The predicted pKa value of 11.02±0.40 indicates that the compound is a weak base under physiological conditions [1]. These physical properties are consistent with the structural features of the molecule, including the presence of sulfonamide groups and aromatic rings.

Storage recommendations specify keeping the compound in a dark place under an inert atmosphere at room temperature [5]. This suggests sensitivity to light and possibly to oxidation, which is common for compounds containing sulfonamide functional groups.

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide)

Dates

Modify: 2023-08-16

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